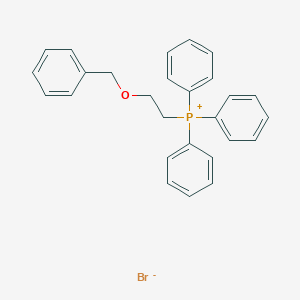

(2-Benzyloxyethyl)triphenylphosphonium bromide

説明

特性

IUPAC Name |

triphenyl(2-phenylmethoxyethyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26OP.BrH/c1-5-13-24(14-6-1)23-28-21-22-29(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27;/h1-20H,21-23H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICVQFBELAVBIE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26BrOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80637550 | |

| Record name | [2-(Benzyloxy)ethyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80637550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103535-06-4 | |

| Record name | [2-(Benzyloxy)ethyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80637550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Benzyloxy)ethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with (2-bromoethyl)benzyl ether in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is often carried out under microwave irradiation at 60°C for about 30 minutes, resulting in high yields (87-98%) of the desired product .

Industrial Production Methods

In an industrial setting, the production of (2-(Benzyloxy)ethyl)triphenylphosphonium bromide may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

化学反応の分析

Types of Reactions

(2-(Benzyloxy)ethyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be involved in redox reactions, although specific examples are less common.

Coupling Reactions: The compound is used in coupling reactions such as the Suzuki-Miyaura coupling, where it acts as a phosphonium reagent.

Common Reagents and Conditions

Common reagents used in reactions with (2-(Benzyloxy)ethyl)triphenylphosphonium bromide include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). Reaction conditions often involve moderate temperatures (60-80°C) and inert atmospheres to prevent oxidation.

Major Products

The major products formed from reactions involving (2-(Benzyloxy)ethyl)triphenylphosphonium bromide depend on the specific reaction type. For example, in substitution reactions, the product will be a new phosphonium salt with a different substituent replacing the bromide ion.

科学的研究の応用

Organic Synthesis

(2-Benzyloxyethyl)triphenylphosphonium bromide is widely used as a reagent in organic chemistry, particularly for:

- Carbon-Carbon Bond Formation : It facilitates coupling reactions such as the Suzuki-Miyaura coupling, where it acts as a phosphonium reagent.

- Nucleophilic Substitution Reactions : The compound can replace the bromide ion with other nucleophiles, leading to the formation of new phosphonium salts.

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Replacement of bromide with other nucleophiles |

| Coupling Reactions | Formation of carbon-carbon bonds |

| Redox Reactions | Participation in oxidation and reduction processes |

Biological Research

Research indicates that this compound may penetrate biological membranes, making it useful in:

- Synthesis of Biologically Active Molecules : It is employed in the development of potential pharmaceuticals by synthesizing complex organic molecules.

- Drug Development : Ongoing studies are exploring its therapeutic applications, particularly in targeting specific biological pathways.

Industrial Applications

In industrial settings, this compound is utilized for:

- Production of Fine Chemicals : It serves as an intermediate in various chemical syntheses and industrial processes.

- Pharmaceutical Manufacturing : Its role as a reagent aids in the production of active pharmaceutical ingredients (APIs).

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

- A study demonstrated its utility in synthesizing complex drug molecules that exhibit significant biological activity, paving the way for new therapeutic agents.

- Another investigation focused on its role as a phosphonium reagent in coupling reactions, showcasing improved yields and selectivity compared to traditional methods.

作用機序

The mechanism of action of (2-(Benzyloxy)ethyl)triphenylphosphonium bromide involves its role as a phosphonium reagent. It can facilitate the formation of carbon-carbon bonds by acting as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its reactivity with other chemical species, enabling the synthesis of complex organic molecules .

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

*Inferred molecular formula based on structural analogs.

Key Findings from Comparative Analysis

Substituent Effects on Reactivity: Alkyl vs. Aromatic Chains: Alkyl-substituted derivatives (e.g., 4-bromobutyl, 6-bromohexyl) exhibit higher solubility in nonpolar solvents compared to aromatic substituents (e.g., benzyl), making them suitable for reactions in organic media . The benzyloxyethyl group in the target compound may balance polarity due to its ether linkage, enabling versatility in both polar and nonpolar environments. Halogen Position: Bromine placement (terminal vs. internal) affects reactivity. For example, terminal bromine in (4-bromobutyl)triphenylphosphonium bromide facilitates nucleophilic substitution, while internal bromine in [4-(bromomethyl)benzyl] derivatives enhances stability .

Biological Interactions: Phosphonium salts with lipophilic substituents (e.g., 6-bromohexyl, bromomethylbenzyl) accumulate in mitochondria due to their positive charge and membrane permeability .

Synthetic Utility: Benzyltriphenylphosphonium bromide is a classic reagent for Wittig reactions, while longer alkyl chains (e.g., 6-bromohexyl) are used in multi-step syntheses . The target compound’s benzyloxyethyl group could enable novel reactivity in forming ether-linked conjugated systems.

Structural Complexity: Complex derivatives like quinoline-based phosphonium salts (e.g., [(2-cyclopropyl-4-phenylquinolin-3-yl)methyl]triphenylphosphonium bromide) show specialized applications in drug delivery, whereas simpler analogs focus on fundamental reactivity .

生物活性

(2-Benzyloxyethyl)triphenylphosphonium bromide (CAS Number: 103535-06-4) is a phosphonium salt that has garnered attention due to its potential biological activities, particularly in cancer research and antimicrobial applications. This compound is characterized by a triphenylphosphonium cation linked to a benzyloxyethyl group, which influences its interaction with biological systems.

- Molecular Formula : C27H26BrOP

- Molecular Weight : 477.372 g/mol

- LogP : 5.95760 (indicating high lipophilicity) .

The biological activity of this compound is primarily attributed to its ability to disrupt mitochondrial function. The triphenylphosphonium moiety facilitates the accumulation of the compound within mitochondria, where it can induce oxidative stress and alter mitochondrial respiration, leading to apoptosis in cancer cells .

Antiproliferative Activity

Recent studies have demonstrated that derivatives of triphenylphosphonium salts exhibit significant antiproliferative effects against various human cancer cell lines. For instance, the introduction of hydrophobic alkoxybenzene moieties has been shown to enhance the cytotoxicity of these compounds. In particular, this compound has been tested against several cancer types:

| Cell Line | IC50 (μM) |

|---|---|

| HST-116 (Colon Cancer) | 25-28 |

| A375 (Melanoma) | 25-28 |

| PC-3 (Prostate Cancer) | 121.7 |

| T-47D (Breast Carcinoma) | 193 |

| MDA-MB-231 (Breast Cancer) | 22 |

The compound showed selective toxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for its use in cancer treatment .

Case Studies

- In Vitro Studies : A study utilizing the MTT assay revealed that this compound significantly inhibited cell viability in HST-116 and A375 cell lines at concentrations as low as 25 μM. The mechanism was linked to mitochondrial membrane potential disruption and subsequent apoptosis induction .

- Developmental Toxicity Assessment : In developmental models using sea urchin embryos, this compound did not exhibit significant developmental abnormalities, suggesting a favorable safety profile for further in vivo studies .

- Synergistic Effects : Combining this compound with other chemotherapeutic agents has shown enhanced antiproliferative effects, suggesting potential for use in combination therapies against resistant cancer strains .

Antimicrobial Activity

Emerging data also suggest that this compound possesses antimicrobial properties. It has been effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve interference with bacterial cell division processes mediated by FtsZ protein inhibition .

Q & A

Q. What are the standard synthetic routes for preparing (2-Benzyloxyethyl)triphenylphosphonium bromide, and what purity assessment methods are recommended?

Methodological Answer: The synthesis typically involves nucleophilic substitution between triphenylphosphine and 2-benzyloxyethyl bromide. A common protocol involves refluxing equimolar amounts of triphenylphosphine and the alkyl bromide in a polar aprotic solvent (e.g., acetonitrile or dichloromethane) under inert conditions for 12–24 hours . Post-synthesis, crystallization from diethyl ether or ethanol is used to isolate the product. Purity assessment should include:

Q. How is this compound typically characterized using spectroscopic techniques, and what key spectral markers should researchers prioritize?

Methodological Answer:

- 31P NMR : A singlet at δ +20–25 ppm confirms phosphonium salt formation (vs. δ -5 ppm for free triphenylphosphine) .

- IR Spectroscopy : Absence of P–Br stretching (absent in phosphonium salts) and presence of C–O–C (benzyloxyethyl group) at ~1100 cm⁻¹ .

- Mass Spectrometry (ESI-MS) : Molecular ion peak [M-Br]⁺ in positive mode (e.g., m/z 403.2 for C₂₉H₃₀OP⁺) .

- Elemental Analysis : Ensure Br content matches theoretical values (e.g., ~18.5% for C₂₉H₃₀BrOP) .

Q. What are the common side reactions observed during Wittig reactions using this phosphonium salt, and how can they be minimized?

Methodological Answer:

- Ylide Hydrolysis : Competing with alkene formation in aqueous conditions. Mitigate by using anhydrous solvents (e.g., THF) and molecular sieves.

- β-Hydride Elimination : Leads to alkenes with reduced stereoselectivity. Optimize base strength (e.g., NaHMDS over KOtBu) and reaction temperature .

- Phosphine Oxide Byproducts : Remove via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. What mechanistic insights explain the unexpected cleavage of this compound derivatives under basic conditions instead of ylide formation?

Methodological Answer: Cleavage under basic conditions (e.g., NaOMe) may result from nucleophilic attack on the β-carbon of the benzyloxyethyl group, leading to C–O bond rupture and triphenylphosphine release. Computational studies suggest steric hindrance from the bulky benzyloxy group destabilizes the ylide intermediate, favoring elimination pathways . Mitigation strategies include:

- Using weaker bases (e.g., DBU) to suppress nucleophilic cleavage.

- Substituting the benzyloxy group with less sterically demanding substituents .

Q. How can researchers resolve contradictions in reported solubility parameters for this compound across different solvent systems?

Methodological Answer: Discrepancies arise from varying solvent polarities and counterion effects. For example:

- Polar Solvents (DMSO, MeOH) : High solubility (≥50 mg/mL) due to ion-dipole interactions .

- Nonpolar Solvents (Hexane, Et₂O) : Poor solubility (<1 mg/mL) .

To standardize protocols: - Use Hansen Solubility Parameters (δD, δP, δH) to predict solubility in novel solvent mixtures.

- Conduct dynamic light scattering (DLS) to assess aggregation in colloidal systems .

Q. What computational chemistry approaches are most effective for predicting the reactivity of phosphonium ylides derived from this compound in complex molecular systems?

Methodological Answer:

- *DFT Calculations (B3LYP/6-31G)**: Predict ylide stability and regioselectivity in Wittig reactions. Key parameters include bond dissociation energies (BDEs) and frontier molecular orbital (FMO) analysis .

- Molecular Dynamics (MD) Simulations : Model ylide interactions with biomacromolecules (e.g., mitochondrial membranes in ROS studies) .

- Docking Studies : Evaluate binding affinities for drug delivery applications (e.g., targeting cancer cell mitochondria) .

Comparative Analysis of Related Phosphonium Salts

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。